molecular formula C15H16N2O2S B2789458 (3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 2034618-83-0

(3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2789458
CAS RN: 2034618-83-0
M. Wt: 288.37
InChI Key: SNMYNEIDYVYNPM-UHFFFAOYSA-N
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Description

(3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPOP and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of PPOP involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, PPOP prevents the replication of cancer cells and induces apoptosis.
Biochemical and physiological effects:
PPOP has been found to exhibit significant biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and reduction of tumor growth. It has also been found to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of PPOP is its ease of synthesis and purification, which makes it readily available for use in laboratory experiments. However, its low solubility in aqueous solutions can limit its use in certain applications, and further research is needed to optimize its solubility and stability.

Future Directions

There are several future directions for the study of PPOP, including the development of more potent and selective anticancer agents based on its structure, optimization of its solubility and stability, and investigation of its potential applications in other fields, such as organic synthesis and drug design. Further research is also needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of PPOP involves the reaction of 4-pyridinol, piperidine, 2-thiophenecarboxaldehyde, and sodium triacetoxyborohydride in the presence of acetic acid. The reaction takes place in a solvent mixture of dichloromethane and ethanol, and the resulting product is purified using column chromatography.

Scientific Research Applications

PPOP has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug design, and organic synthesis. It has been found to exhibit significant activity against certain types of cancer cells and has been used as a lead compound for the development of novel anticancer agents.

properties

IUPAC Name

(3-pyridin-4-yloxypiperidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(14-4-2-10-20-14)17-9-1-3-13(11-17)19-12-5-7-16-8-6-12/h2,4-8,10,13H,1,3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMYNEIDYVYNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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